

Synonyms and alternative names for Basic Yellow 40.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basic yellow 40

Cat. No.: B1329950

[Get Quote](#)

In-Depth Technical Guide to Basic Yellow 40

This technical guide provides a comprehensive overview of **Basic Yellow 40**, a fluorescent dye with applications in forensic science and potential interest in biomedical research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identity, properties, experimental applications, and proposed biological activities.

Synonyms and Alternative Names

Basic Yellow 40 is known by a variety of names across different suppliers and applications. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Common and Trade Names:

- Coumarin 40^[1]
- Flavine 10GFF^{[2][3]}
- Fluorescent yellow 10GFF^{[2][3]}
- Cationic Brilliant Yellow 10GFF^{[2][3]}
- Amarelo Básico 40^[2]

- Básico Amarillo 40[2]
- Basic Yellow XL[2]
- Jaune basique 40[2]
- FLUORESCENT YELLOW AA216[3]
- YELLOW 10GF {S}[3]
- Brilliant Flavine 10GFH[4]
- Basonyl Brilliant Yellow FF 4048[4]
- Atacryl Brilliant Flavine 9GFF[4]
- Cationic Yellow 40[5]
- Cationic Fluorescent Yellow 10GFF[5]
- Cationic Flavine 7GL[5]
- Basacryl Yellow 5GL[5]
- Diacryl Brilliant Yellow 5G-N[5]
- Kayacryl Brilliant Yellow 5GL[5]
- Sumiacryl Yellow 6G[5]

Chemical and Physical Properties

Basic Yellow 40 is a synthetic cationic dye belonging to the coumarin class of fluorescent compounds.[5][6] Its chemical structure imparts its characteristic bright yellow fluorescence.

Property	Value	Source(s)
IUPAC Name	2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride	[6]
CAS Number	29556-33-0, 35869-60-4, 12221-86-2	[1][2][3][4][6]
Molecular Formula	C22H24ClN3O2	[2]
Molecular Weight	397.9 g/mol	[2]
Appearance	Orange-yellow solid powder	[2]
Solubility	Soluble in water and alcohol	[2][3]
Wavelength of Maximum Absorption (λ_{max})	432 - 436 nm	[2]
Fluorescence Excitation Range	365 - 485 nm	[7][8]

Quantitative Photophysical and Toxicological Data

A summary of the available quantitative data for **Basic Yellow 40** is presented below. It is important to note that while some toxicological data is available, specific photophysical parameters like quantum yield and molar extinction coefficient for **Basic Yellow 40** are not well-documented in the available literature. For comparative purposes, data for other coumarin dyes are included to provide an expected range for these values.

Table 3.1: Toxicological Data for **Basic Yellow 40**

Parameter	Species	Route	Value
LD50	Rat	Oral	1800 mg/kg
LD50	Rat	Dermal	>2000 mg/kg
LC50	Fish	-	10-100 mg/L (96h)

Table 3.2: Photophysical Properties of Related Coumarin Dyes (for comparative purposes)

Compound	Solvent	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Fluorescence Lifetime (τ) (ns)
Coumarin 1	Ethanol	0.73	23,500 at 373 nm	Not specified
Coumarin 30	Acetonitrile	0.67	42,800 at 407 nm	Not specified
Coumarin Derivative (Tang et al., 2023)	Solid State	Not specified	Not specified	5.75

Experimental Protocols

Detailed Methodology for Latent Fingerprint Development

Basic Yellow 40 is widely used in forensic science to enhance the visualization of latent fingerprints that have been developed with cyanoacrylate (superglue) fuming. The dye stains the cyanoacrylate polymer, and its fluorescence under specific wavelengths of light allows for high-contrast imaging of the print.

Materials:

- **Basic Yellow 40** powder
- Methanol or Ethanol
- Spray bottle or immersion tray
- Wash bottle with deionized water
- Forensic light source (or UV lamp) with an excitation range of 365-485 nm

- Yellow or orange viewing goggles/filters
- Camera with appropriate filters for photography

Protocol:

- Working Solution Preparation: Prepare a 0.1-0.2% (w/v) solution of **Basic Yellow 40** in methanol or ethanol. For example, dissolve 1-2 grams of **Basic Yellow 40** powder in 1 liter of the solvent.
- Application of the Dye:
 - Immersion: Submerge the object with the cyanoacrylate-developed print into the **Basic Yellow 40** working solution for approximately 30-60 seconds.
 - Spraying: Alternatively, evenly spray the working solution onto the surface until it is thoroughly wetted.
- Rinsing: Gently rinse the object with a stream of deionized water to remove the excess dye.
- Drying: Allow the object to air dry completely.
- Visualization:
 - Illuminate the dried object with a forensic light source or UV lamp within the 365-485 nm range.
 - View the fluorescence through yellow or orange goggles or a corresponding camera filter to enhance the contrast between the fluorescent print and the background.
- Photography: Document the enhanced fingerprint using a camera equipped with a yellow or orange filter.

Suggested Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This is a suggested protocol for assessing the cytotoxicity of **Basic Yellow 40** on a mammalian cell line. This protocol is based on a standard MTT assay and may require optimization for

specific cell types and experimental conditions.

Materials:

- **Basic Yellow 40**
- Mammalian cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Protocol:

- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- **Compound Treatment:** Prepare a stock solution of **Basic Yellow 40** in a suitable solvent (e.g., DMSO or sterile water) and then prepare serial dilutions in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of **Basic Yellow 40**. Include untreated control wells.
- **Incubation:** Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

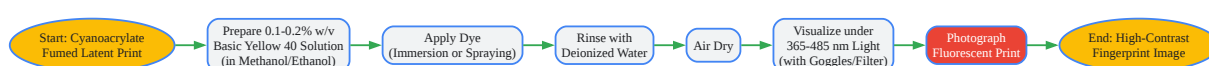
Signaling Pathways and Biological Activity

While primarily known as a fluorescent stain, there is some evidence to suggest that **Basic Yellow 40** may possess biological activity. It has been proposed to inhibit cancer cell growth by binding to the phospholipid membrane and subsequently inhibiting the synthesis of fatty acids and cholesterol. However, the precise molecular mechanisms and the specific signaling pathways involved have not been extensively elucidated in the available literature.

The proposed mechanism suggests an interaction with the cell membrane, a critical component in various signaling cascades. By altering membrane properties or interacting with membrane-associated proteins, **Basic Yellow 40** could potentially influence downstream signaling events. The inhibition of fatty acid and cholesterol synthesis are key metabolic pathways that are often dysregulated in cancer cells and are linked to signaling pathways such as the PI3K/Akt/mTOR pathway. Further research is required to validate these initial findings and to identify the specific molecular targets and signaling pathways affected by **Basic Yellow 40**.

Mandatory Visualizations

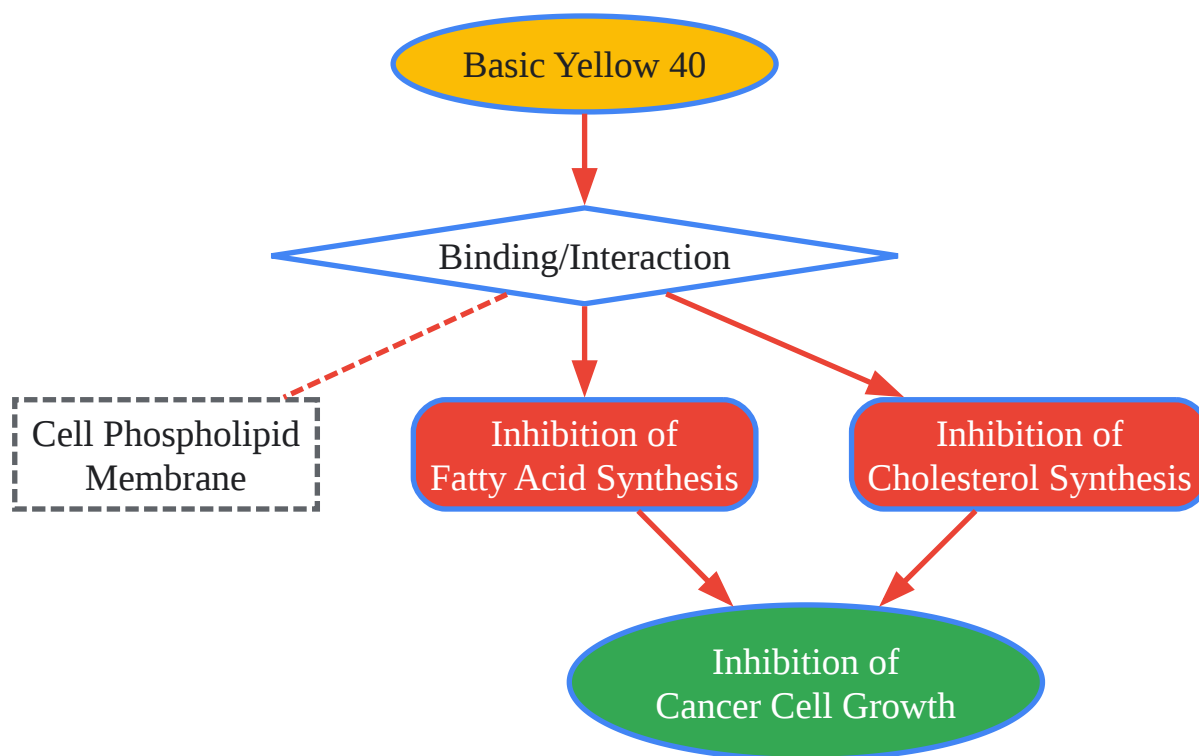
Experimental Workflow for Latent Fingerprint Development



[Click to download full resolution via product page](#)

Caption: Workflow for enhancing latent fingerprints using **Basic Yellow 40**.

Proposed Mechanism of Anti-Cancer Activity



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of **Basic Yellow 40**'s anti-cancer effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipid-specific fluorescent probes in studies of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synonyms and alternative names for Basic Yellow 40.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329950#synonyms-and-alternative-names-for-basic-yellow-40]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com